molecular formula C7H5Cl2NO B1316042 2-Chloro-4-methyl-nicotinoyl chloride CAS No. 50839-95-7

2-Chloro-4-methyl-nicotinoyl chloride

Cat. No. B1316042
CAS RN: 50839-95-7
M. Wt: 190.02 g/mol
InChI Key: VXUNVJXFAVQYBM-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-nicotinoyl chloride is an off-white to brown solid . It is an intermediate of the synergistic pesticide Boscalid and is also used in the preparation of thieno[2.3-b]pyrrole derivatives as cannabinoid receptor agonists useful in mono- and combination therapy of diseases . Its molecular formula is C7H5Cl2NO .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methyl-nicotinoyl chloride consists of a pyridine ring with a chlorine atom and a methyl group attached at the 2nd and 4th positions respectively . The molecular weight of the compound is 190.03 g/mol.


Physical And Chemical Properties Analysis

2-Chloro-4-methyl-nicotinoyl chloride is an off-white to brown solid . Its molecular formula is C7H5Cl2NO and its molecular weight is 190.03 g/mol.

Scientific Research Applications

Isomerization Studies

  • Isomerization Mechanism Analysis : Lisowski et al. (2010) explored the isomerization of neopentyl chloride, providing insights into the interchange mechanism of a methyl group and a chlorine atom, which could be relevant to the behavior of similar compounds like 2-Chloro-4-methyl-nicotinoyl chloride (Lisowski et al., 2010).

Synthesis and Structural Analysis

  • Synthesis of 2-Nitroxyethyl Nicotinate : Fedorov et al. (1998) documented the synthesis of 2-nitroxyethyl nicotinate, which involves nicotinoyl chloride, a compound structurally related to 2-Chloro-4-methyl-nicotinoyl chloride (Fedorov et al., 1998).

Environmental Impact Studies

  • Chlorinated Aromatic Compounds Formation : Yuan et al. (2011) investigated the effects of chloride ion on the degradation of azo dye, revealing the formation of chlorinated aromatic compounds, which is significant for understanding environmental impacts of chlorinated compounds like 2-Chloro-4-methyl-nicotinoyl chloride (Yuan et al., 2011).

Photodissociation and Emission Studies

  • Doppler Spectroscopy of Chlorine Atoms : Matsumi et al. (1990) conducted a study on the photodissociation of hydrogen chloride and methyl chloride, which could provide insights into the behavior of chlorine in various compounds, including 2-Chloro-4-methyl-nicotinoyl chloride (Matsumi et al., 1990).

Emission from Biological Sources

  • Methyl Chloride Emissions from Halophyte Leaf Litter : Derendorp et al. (2012) examined CH3Cl emissions from halophyte species, highlighting the natural emission of chlorinated compounds, which can be paralleled to the environmental behavior of 2-Chloro-4-methyl-nicotinoyl chloride (Derendorp et al., 2012).

Pyrolysis Studies

  • Pyrolysis of Chloromethanes : Wu and Won (2000) researched the pyrolysis of chloromethanes, providing insight into the thermal stability and reactions of chlorinated compounds like 2-Chloro-4-methyl-nicotinoyl chloride (Wu & Won, 2000).

Novel Synthesis Methods

  • Synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl Chloride : Du et al. (2005) reported a novel synthesis method relevant to the synthesis of chlorinated compounds, potentially applicable to 2-Chloro-4-methyl-nicotinoyl chloride (Du et al., 2005).

Analytical Chemistry Applications

  • Copper Ion Assisted Photochemical Vapor Generation : Hu et al. (2018) developed a method for the determination of chlorine by SF-ICPMS, which could be used for analyzing chlorine content in compounds like 2-Chloro-4-methyl-nicotinoyl chloride (Hu et al., 2018).

Future Directions

While specific future directions for 2-Chloro-4-methyl-nicotinoyl chloride are not available, compounds with the indole nucleus, like this one, have shown clinical and biological applications . They have been found in many important synthetic drug molecules, which could be useful in developing new derivatives .

properties

IUPAC Name

2-chloro-4-methylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUNVJXFAVQYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-nicotinoyl chloride

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